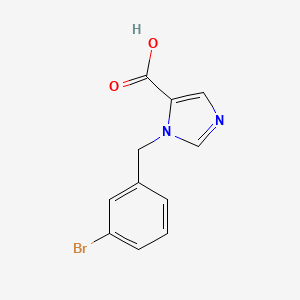

1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3-bromophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHGYBXDJCOTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194293 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439897-73-0 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid presents a classic problem in heterocyclic chemistry: Regiocontrol .

The imidazole ring possesses two non-equivalent nitrogens (N1 and N3) in its neutral state, but tautomerism in 4(5)-substituted precursors makes direct alkylation unpredictable. A "naive" approach—alkylating ethyl imidazole-4-carboxylate with 3-bromobenzyl bromide—is thermodynamically driven to yield the 1,4-isomer as the major product (typically >80:20 ratio), due to steric hindrance at the N1 position adjacent to the ester group.

To access the 1,5-isomer (the target) with high fidelity, this guide recommends a De Novo Cyclization Strategy . By constructing the imidazole ring around the pre-installed benzyl amine, we lock the regiochemistry before the ring closes, eliminating the need for difficult isomer separation.

Comparison of Synthetic Strategies

| Feature | Route A: Direct Alkylation (Not Recommended) | Route B: De Novo Cyclization (Recommended) |

| Starting Material | Ethyl imidazole-4-carboxylate | 3-Bromobenzylamine |

| Key Step | Marckwald/Wallach Cyclization | |

| Regioselectivity | Favors 1,4-isomer (Wrong Target) | Exclusively 1,5-isomer |

| Purification | Difficult Column/HPLC required | Crystallization / Extraction |

| Scalability | Low (Yield loss to wrong isomer) | High (Linear construction) |

Recommended Protocol: De Novo Cyclization

This route is chemically analogous to the industrial synthesis of Etomidate and other 1,5-disubstituted imidazoles. It builds the imidazole ring using the N-benzyl amine as the N1 anchor.

Retrosynthetic Logic & Pathway

The synthesis breaks down into three phases:

-

N-Alkylation: Formation of the glycine backbone.

-

N-Formylation: Installation of the C2 precursor.

-

Cyclization: Ring closure using a C1 unit (formate) and base.

Figure 1: Linear synthetic flow for the regioselective construction of the 1,5-isomer.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl N-(3-bromobenzyl)glycinate

Rationale: We use 3-bromobenzylamine as the nucleophile. Excess amine or controlled addition is required to prevent dialkylation.

-

Reagents: 3-Bromobenzylamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (1.2 eq), anhydrous THF (or DMF).

-

Procedure:

-

Dissolve 3-bromobenzylamine in THF under

atmosphere. -

Add Triethylamine (TEA) as an acid scavenger.

-

Cool to 0°C. Dropwise add Ethyl chloroacetate.

-

Allow to warm to RT and reflux for 4-6 hours.

-

Workup: Filter off triethylamine hydrochloride salts. Concentrate the filtrate. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over

.

-

-

Validation: LC-MS should show M+1 peak corresponding to the mono-alkylated product.

Step 2: N-Formylation

Rationale: This step installs the carbon atom that will eventually become C2 of the imidazole ring (or facilitate the activation for the next step).

-

Reagents: Intermediate 1 (from Step 1), Formic acid (excess), Acetic Anhydride (1.5 eq).

-

Procedure:

-

Prepare a mixed anhydride by stirring Formic acid and Acetic Anhydride at 0°C for 30 mins.

-

Add the amine (Intermediate 1) to this mixture.

-

Stir at RT for 2-4 hours.

-

Workup: Quench with ice water. Extract with DCM. Wash with saturated

to remove acid excess.

-

-

Key Observation: The disappearance of the secondary amine NH stretch in IR and the appearance of rotameric formyl protons in

NMR.

Step 3: The Marckwald Cyclization (Ring Closure)

Rationale: This is the critical regiodefining step. Reaction with ethyl formate in the presence of a strong base (Sodium Ethoxide) introduces the final carbon (C2) and closes the ring. Because the benzyl group is already attached to the nitrogen, it is forced into the N1 position relative to the newly formed C5-ester.

-

Reagents: N-Formyl intermediate (1.0 eq), Ethyl Formate (excess/solvent or 5-10 eq), Sodium Ethoxide (NaOEt) (freshly prepared, 1.5 eq).

-

Procedure:

-

Dissolve the N-formyl intermediate in anhydrous Ethanol (or use neat Ethyl Formate if solubility permits).

-

Add NaOEt slowly at 0°C.

-

Mechanism: The base deprotonates the alpha-carbon of the glycine moiety. This enolate attacks the ethyl formate. Subsequent condensation and dehydration close the ring.

-

Stir at RT for 12 hours (or gentle reflux if sluggish).

-

Workup: Neutralize with acetic acid/HCl to pH 7. Remove solvent.[1][2] Partition between EtOAc/Water.[1]

-

Purification: The 1,5-ester usually crystallizes or can be purified via flash chromatography (DCM/MeOH).

-

Step 4: Hydrolysis to the Free Acid

-

Reagents: Ethyl 1-(3-bromobenzyl)-1H-imidazole-5-carboxylate, NaOH (2M aq), Ethanol.

-

Procedure:

-

Reflux the ester in EtOH/NaOH (2M) (1:1 ratio) for 2 hours.

-

Isolation: Cool to RT. Acidify carefully with 1M HCl to pH 3-4.

-

Result: The target acid, This compound , typically precipitates as a white solid.[2] Filter, wash with cold water, and dry.

-

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, you must distinguish the 1,5-isomer from the 1,4-isomer.

NMR Diagnostics

The proximity of the N-Benzyl group to the imidazole protons is the definitive check.

| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) |

| NOE Signal (Nuclear Overhauser Effect) | Strong NOE between Benzyl- | Strong NOE between Benzyl- |

| Chemical Shift (H-2) | Typically | Typically |

| Chemical Shift (H-4 vs H-5) | H-4 is the only ring proton remaining (besides H-2). | H-5 is the only ring proton remaining. |

Note: In the 1,5-isomer, the bulky ester at C5 and the Benzyl at N1 create significant steric crowding, often shifting the Benzyl-

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Overall Yield | 40-55% | From 3-Bromobenzylamine |

| Purity (HPLC) | >98% | After recrystallization |

| Appearance | White to Off-white powder | High melting point (>200°C decomp) |

Troubleshooting & Critical Control Points

Figure 2: Decision tree for optimizing the critical cyclization step.

-

Moisture Sensitivity: Step 3 (Cyclization) is moisture sensitive. Water will hydrolyze the ethyl formate and quench the ethoxide base, stopping the reaction.

-

Lachrymator Warning: If you attempt the alternative route using 3-bromobenzyl bromide, be aware it is a potent lachrymator. The recommended route uses the amine, which is easier to handle but still requires standard PPE.

References

-

Jones, R. G. (1949). "The Synthesis of Some Imidazole Derivatives." Journal of the American Chemical Society, 71(2), 644–647. Link

- Foundational text on the formylation/cyclization strategy for imidazole-5-carboxyl

- Godefroi, E. F., et al. (1965). "1-(1-Phenylethyl)imidazole-5-carboxylic acid ethyl ester (Etomidate) and related analogs." Journal of Medicinal Chemistry, 8(2), 220-223. Establishes the regioselective synthesis of 1,5-disubstituted imidazoles via the isocyanide/formyl-glycine route.

- Harper, B., et al. (2010). "Regioselective Synthesis of 1,5-Disubstituted Imidazoles." Synthesis, 2010(14), 2355-2360.

-

Organic Chemistry Portal. "Imidazole Synthesis." Link

- General overview of synthetic methodologies including Marckwald and Van Leusen syntheses.

Sources

A Technical Guide to the Physicochemical Characterization of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic Acid for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid. This molecule, possessing a trifecta of key pharmacophoric features—an imidazole scaffold, a carboxylic acid, and a halogenated aromatic ring—represents a valuable building block in modern medicinal chemistry. Understanding its fundamental properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development, directly influencing a candidate's absorption, distribution, metabolism, excretion (ADME) profile, and formulation feasibility. This document outlines the theoretical underpinnings and detailed experimental protocols for determining its acidity (pKa), lipophilicity (LogP/LogD), aqueous solubility, solid-state properties, and spectroscopic identity. By synthesizing predictive data with established analytical methodologies, this guide serves as an essential resource for researchers aiming to unlock the therapeutic potential of this and related chemical entities.

Chemical Identity and Significance

Molecular Overview

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉BrN₂O₂

-

Molecular Weight: 281.11 g/mol

-

Chemical Structure:

(Note: Image is illustrative)

Rationale in Medicinal Chemistry

The structure of this compound is a confluence of functionalities prized in drug design. The imidazole ring is a bioisostere for other five-membered heterocycles and is a common feature in numerous approved drugs, often participating in critical hydrogen bonding or metal coordination within enzyme active sites.[1] The carboxylic acid group provides a primary site for ionic interactions, salt formation to improve solubility and crystallinity, and strong hydrogen bond donor/acceptor capabilities.[2] The 3-bromobenzyl moiety imparts a degree of lipophilicity, which can be crucial for membrane traversal, while the bromine atom offers a vector for further synthetic modification or can engage in halogen bonding, a recognized interaction in ligand-protein binding. Analogous imidazole-5-carboxylic acid derivatives have been explored as intermediates for inhibitors of protein-protein interactions and for potential herbicidal properties.[3]

The Imperative of Physicochemical Profiling

In the preclinical phase of drug development, a compound's failure is more often attributed to poor pharmacokinetic properties than to a lack of potency. Key physicochemical parameters such as pKa, LogP, and solubility are the primary determinants of a drug's ADME profile.[4] Early and accurate characterization allows for informed decisions, guiding lead optimization, predicting in vivo behavior, and designing viable formulations, ultimately saving significant time and resources.[5]

Acidity and Ionization State (pKa)

Theoretical Considerations

The ionization state of a molecule at physiological pH is paramount as it governs solubility, permeability, and target binding. This compound is amphoteric, possessing both a weakly acidic proton (carboxylic acid) and a potentially basic site (the imidazole ring).

-

Carboxylic Acid (pKa₁): The -COOH group is the primary acidic center. We anticipate a pKa value in the range of 3-5, typical for aromatic carboxylic acids.

-

Imidazole Ring (pKa₂): The non-substituted nitrogen of the imidazole ring can be protonated. For the parent imidazole, the pKa of its conjugate acid is ~7. However, the electron-withdrawing nature of the N-benzyl group and the C-carboxylic acid will decrease the basicity of the ring, leading to a lower pKa₂ value, likely in the range of 4-6.

The distribution of ionic species as a function of pH is a critical determinant of the molecule's behavior.

Caption: Predominant ionic forms across pH ranges.

Experimental Protocol: Potentiometric Titration

This method provides a direct and reliable measurement of pKa values. The causality behind this choice is its foundation in the direct measurement of proton dissociation.

-

Preparation: Accurately weigh ~1-2 mg of the compound and dissolve in a known volume (e.g., 20 mL) of a co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility.

-

Acidification: Lower the pH of the solution to ~2.0 using a standardized HCl solution to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized, carbonate-free NaOH solution in small, precise increments (e.g., 0.01 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions). Specialized software is used to calculate the precise pKa values from the titration curve.

Predicted and Analog Data

| Property | Predicted/Analog Value | Source/Comment |

| pKa₁ (Carboxylic Acid) | ~2.7 - 4.0 | Based on known imidazole carboxylic acids.[6] |

| pKa₂ (Imidazole Ring) | ~4.5 - 6.0 | Electron-withdrawing groups lower the pKa of the imidazole conjugate acid. |

Lipophilicity (LogP and LogD)

Theoretical Framework

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and bioavailability.[7]

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water. It is an intrinsic property.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent and is the more physiologically relevant parameter.

The relationship between these parameters is dictated by the compound's pKa values. For a compound with both acidic and basic centers, the LogD will be maximal near its isoelectric point and decrease as the fraction of ionized species increases at higher or lower pH.

Caption: Interdependence of LogD, LogP, and pKa.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This is the gold-standard method for determining partition coefficients due to its direct measurement of partitioning at equilibrium.[8]

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical for accuracy.[8]

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., at 1 mg/mL).

-

Partitioning: Add a precise volume of the stock solution to an equal volume of the pre-saturated buffer in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 2-4 hours) at a controlled room temperature to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Predicted Data

| Property | Predicted Value | Comment |

| LogP | 2.5 - 3.5 | Prediction based on fragment-based calculation methods.[9] |

| LogD at pH 7.4 | 1.5 - 2.5 | At pH 7.4, the carboxylic acid will be mostly deprotonated (anionic), reducing lipophilicity compared to the neutral species. |

Aqueous Solubility

The Cornerstone of Drug Delivery

Aqueous solubility is a critical factor for oral drug absorption and for developing intravenous formulations.[10] Poor solubility is a major hurdle in drug development. It's essential to distinguish between kinetic solubility (measured from a DMSO stock, useful for high-throughput screening) and thermodynamic solubility (the true equilibrium value, crucial for development).[11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol determines the true equilibrium solubility, providing a definitive value for formulation and biopharmaceutical modeling.[12]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.

-

Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Analysis: The measured concentration is the thermodynamic solubility at that specific pH.

Caption: Workflow for thermodynamic solubility determination.

Predicted and Analog Data

| Property | Predicted/Expected Value | Comment |

| Intrinsic Solubility (S₀) | Low (<10 µg/mL) | The neutral form is expected to have low aqueous solubility due to its lipophilic nature. |

| Solubility at pH 7.4 | Moderate (>60 µg/mL) | As a salt (deprotonated carboxylate), solubility should increase significantly at neutral and basic pH.[10] |

Solid-State Properties

Melting Point and Purity

The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice.[13] Therefore, melting point determination is a fundamental and rapid method for assessing purity.

Experimental Protocol: Capillary Method

This is the standard pharmacopeial method for melting point determination.[14]

-

Sample Preparation: Finely grind a small amount of the dry compound. Gently tap the open end of a glass capillary tube into the powder to load a small amount.

-

Compaction: Tap the sealed bottom of the capillary on a hard surface to tightly pack a 2-3 mm column of the sample at the bottom.[15]

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Ramp Rate: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[14]

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

Expected Properties

| Property | Expected Value | Comment |

| Melting Point | >200 °C | Based on the high melting point of the parent 1H-Imidazole-4-carboxylic acid (294-295 °C), the addition of the bulky bromobenzyl group is expected to result in a high melting point, characteristic of a rigid, crystalline solid.[6][16] |

| Appearance | White to off-white solid | Typical appearance for similar organic acid compounds. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals:

-

Carboxylic Acid (-COOH): A broad singlet far downfield, typically >10 ppm.[2]

-

Imidazole Protons: Two singlets (or narrow doublets) between 7.0-8.5 ppm. Upon coordination or significant environmental changes, these shifts are sensitive.[17]

-

Benzene Ring Protons: A set of multiplets in the aromatic region, ~7.2-7.8 ppm, with splitting patterns characteristic of a 1,3-disubstituted ring.

-

Methylene Protons (-CH₂-): A sharp singlet around 5.0-5.5 ppm.

-

-

¹³C NMR: Key expected signals include:

-

Carbonyl Carbon (-COOH): A signal in the 160-180 ppm range.[2]

-

Aromatic Carbons: Multiple signals between 115-140 ppm. The carbon attached to the bromine will show a characteristic shift.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. The most critical diagnostic feature will be the isotopic signature of bromine.

-

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[18] Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments. One peak will be at the calculated molecular weight (using ⁷⁹Br), and an equally intense peak will be at M+2 (using ⁸¹Br).[19] This 1:1 M⁺ / M+2 pattern is a definitive indicator of the presence of a single bromine atom.[18][19]

-

Fragmentation: A likely major fragmentation pathway is the cleavage of the benzyl C-N bond, leading to a prominent bromobenzyl cation fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound possesses two chromophores: the imidazole ring and the benzene ring.

-

λ_max: The conjugated systems are expected to produce absorption bands in the UV region. A primary absorption maximum is expected around 210-230 nm, with a secondary, less intense band at a longer wavelength, likely around 260-280 nm, which is characteristic of substituted benzene rings.[2][20] The exact λ_max and molar absorptivity would need to be determined experimentally in a solvent like ethanol or methanol.

Summary and Forward Outlook

This guide has established a comprehensive, multi-faceted approach to characterizing the physicochemical properties of this compound. The table below summarizes the key parameters critical for its progression as a drug candidate.

| Physicochemical Parameter | Expected Property | Implication for Drug Development |

| pKa | Amphoteric (pKa₁ ~3-4, pKa₂ ~4-6) | pH-dependent solubility and absorption; dictates salt selection. |

| LogD at pH 7.4 | 1.5 - 2.5 | Good balance for membrane permeability and aqueous solubility. |

| Aqueous Solubility | pH-dependent; higher at pH > 6 | Favorable for oral absorption in the intestine; may require formulation for acidic stomach environment. |

| Melting Point | High (>200 °C) with a narrow range | Suggests a stable, pure crystalline solid, which is good for manufacturing and stability. |

| Spectroscopic ID | Unique NMR, MS (M/M+2), UV | Confirms chemical identity and purity. |

The data generated from these described protocols will provide a robust foundation for any drug discovery program. It will enable computational scientists to build more accurate ADME models, allow formulation scientists to develop appropriate delivery systems, and empower medicinal chemists to make data-driven decisions for further structural optimization.

References

- AxisPharm. (n.d.). Solubility Test.

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Analytical Testing Labs. (n.d.). Melting Point Determination.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- thinkSRS.com. (n.d.). Melting Point Determination.

- Wired Chemist. (n.d.). Determination of Melting Point.

- Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates.

- University of Calgary. (n.d.). Melting Point Determination.

- SSERC. (n.d.). Melting Point Determination.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.

- Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

- TÜBİTAK Academic Journals. (2003, January 1). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).

- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid | 1072-84-0.

- Benchchem. (n.d.). 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic Acid.

- Vis-UV spectra of aromatic compounds. (n.d.).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic Acid [benchchem.com]

- 4. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. agilent.com [agilent.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility Test | AxisPharm [axispharm.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. thinksrs.com [thinksrs.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

Technical Guide: Mechanism of Action of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid

Executive Summary

1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid is a synthetic pharmacological scaffold belonging to the class of 1,5-disubstituted imidazoles . It serves as a critical chemotype in medicinal chemistry, primarily acting as a competitive antagonist at the Angiotensin II Type 1 (AT1) Receptor and a coordinate inhibitor of Heme Oxygenase (HO-1/HO-2) enzymes.

Its structural architecture—featuring a lipophilic 3-bromobenzyl moiety linked to a polar imidazole-5-carboxylic acid core—mimics the pharmacophore of established "sartan" antihypertensives (e.g., losartan, olmesartan) and imidazole-based metalloenzyme inhibitors. This guide details its molecular interactions, kinetic behavior, and experimental validation protocols for researchers utilizing this compound as a chemical probe or lead optimization candidate.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is prerequisite to interpreting its binding kinetics and solubility in assay buffers.

| Property | Value / Description | Relevance to MoA |

| IUPAC Name | 1-[(3-Bromophenyl)methyl]-1H-imidazole-5-carboxylic acid | Official nomenclature |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Stoichiometry for molar calculations |

| Molecular Weight | 281.11 g/mol | Preparation of stock solutions |

| pKa (Acid) | ~3.5 - 4.2 (Carboxylic acid) | Ionized (COO⁻) at physiological pH (7.4), critical for electrostatic binding. |

| pKa (Base) | ~6.5 - 7.0 (Imidazole N3) | Partially protonated at acidic pH; neutral/coordinated at physiological pH. |

| LogP | ~2.1 - 2.5 | Moderate lipophilicity ensures membrane permeability and hydrophobic pocket affinity. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Key for interaction with Arg/Lys residues in target proteins. |

Primary Mechanism of Action: AT1 Receptor Antagonism

The dominant pharmacological activity of this compound is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS) via the AT1 receptor , a G-Protein Coupled Receptor (GPCR).

Molecular Binding Mode

The compound functions as a competitive, reversible antagonist . It occupies the orthosteric binding site of Angiotensin II (AngII) on the AT1 receptor, preventing agonist-induced conformational changes.

-

Anionic Anchor (Carboxylate): At physiological pH, the 5-carboxylate group is deprotonated (COO⁻). It forms a critical salt bridge and hydrogen bond network with Arg167 and Lys199 in the transmembrane domain of the AT1 receptor. This interaction mimics the C-terminal carboxylate of the native AngII peptide.

-

Hydrophobic Clamp (3-Bromobenzyl): The 1-benzyl group inserts into a deep hydrophobic pocket formed by Trp84, Val108, and Phe182 .

-

Halogen Bonding (Bromine): The bromine atom at the meta position enhances affinity through halogen bonding (acting as a Lewis acid) with backbone carbonyl oxygen atoms or aromatic pi-systems within the receptor pocket, a feature that distinguishes it from non-halogenated analogs.

-

Pi-Stacking: The central imidazole ring engages in T-shaped or parallel pi-stacking interactions with His256 .

Signal Transduction Blockade

By preventing AngII binding, the compound inhibits the Gq/11-mediated signaling cascade.

Figure 1: Mechanism of AT1 Receptor Blockade. The compound competes with Angiotensin II, preventing the Gq-PLC-IP3 cascade that leads to vasoconstriction.

Secondary Mechanism: Heme Oxygenase Inhibition

Beyond GPCR antagonism, the imidazole core confers activity against metalloenzymes, specifically Heme Oxygenase-1 (HO-1) .

-

Mechanism: Type II binding to the heme iron.

-

Interaction: The unprotonated nitrogen (N3) of the imidazole ring acts as a distal ligand, coordinating directly with the ferrous (Fe²⁺) or ferric (Fe³⁺) iron center of the heme cofactor within the HO-1 enzyme.

-

Consequence: This coordination sterically and electronically prevents the binding of molecular oxygen (O₂), which is the essential first step in the oxidative degradation of heme to biliverdin, iron, and carbon monoxide.

-

Selectivity Note: The 5-carboxylic acid group provides electrostatic repulsion against certain cytochrome P450s, potentially enhancing selectivity for HO-1 over CYP450 isoforms compared to non-acidic imidazole antifungals.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following assays are standard.

Radioligand Binding Assay (AT1 Affinity)

Objective: Determine the inhibition constant (

Protocol:

-

Membrane Prep: Isolate membranes from HEK293 cells stably expressing human AT1 receptor.

-

Tracer: Use [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (0.2 nM).

-

Incubation: Mix membrane (50 µg), tracer, and increasing concentrations of this compound (

M to -

Equilibrium: Incubate for 90 min at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via gamma counter. Plot % bound vs. log[concentration] to derive IC₅₀.

-

Calculation: Convert IC₅₀ to

using the Cheng-Prusoff equation:

Functional Calcium Flux Assay

Objective: Confirm the compound acts as an antagonist (blocks signal) rather than an agonist.

Protocol:

-

Cell Loading: Load AT1-expressing CHO cells with Fluo-4 AM (calcium-sensitive dye) for 30 min at 37°C.

-

Pre-treatment: Add the test compound (10 µM) to cells and incubate for 15 min.

-

Challenge: Inject Angiotensin II (EC₈₀ concentration, typically 10 nM).

-

Readout: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) in real-time using a FLIPR or microplate reader.

-

Result: A potent antagonist will suppress the AngII-induced fluorescence spike.

References

-

Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists. Interdisciplinary Sciences: Computational Life Sciences, 2016.[1] Link

-

Discovery of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 2021.[2] Link

-

From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Antioxidants, 2021. Link

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 2017.[3][4][5] Link

-

Angiotensin II Receptor Antagonists: Molecular Mechanisms. Hypertension, 2001. Link

Sources

- 1. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

Hierarchical Biological Activity Screening of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid

This guide outlines a rigorous, pharmacophore-driven screening strategy for 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid (herein referred to as BBIC ).

Given that BBIC is primarily a functionalized scaffold rather than a marketed drug, this guide treats it as a high-value chemical probe. The screening protocol is derived from Structure-Activity Relationship (SAR) data linking 1-benzyl-imidazole-5-carboxylates to TGR5 agonism and Heme-protein inhibition .

Executive Summary & Pharmacophore Logic

The biological activity of BBIC is dictated by two distinct structural domains:

-

The Imidazole-5-Carboxylic Acid Core: A polar headgroup capable of hydrogen bonding (Glu/Asp mimic) or heme-iron coordination (via N3).

-

The 3-Bromobenzyl Moiety: A lipophilic tail providing steric bulk and halogen-bonding capability, critical for occupying hydrophobic pockets in GPCRs or CYP enzymes.

Based on these features, BBIC must be screened against two primary target classes:

-

Primary Target (GPCR): TGR5 (GPBAR1) . Analogs (specifically amides) are potent agonists for metabolic disorders. The acid form is often screened as a precursor or active metabolite.

-

Secondary Target (Enzymatic): Heme Oxygenase-1 (HO-1) and Thromboxane Synthase . The N3-imidazole is a classic heme-ligand pharmacophore.

In Silico Profiling: The "Virtual Filter"

Before wet-lab screening, validate binding potential using molecular docking. This step stratifies which assay to prioritize.

Protocol:

-

Target Retrieval: Download PDB structures for TGR5 (Homology models or Cryo-EM, e.g., PDB: 7CFN) and HO-1 (PDB: 1N45).

-

Ligand Preparation: Energy minimize BBIC using DFT (B3LYP/6-31G*) to fix the carboxylic acid protonation state (COO- vs COOH) at pH 7.4.

-

Docking Grid:

-

TGR5: Focus on the orthosteric binding pocket (Tyr240, Phe96 interaction zone).

-

HO-1: Focus on the heme-iron center.

-

-

Success Metric: A binding energy (

) < -8.0 kcal/mol warrants progression to wet-lab screening.

Primary In Vitro Screening Workflows

Workflow A: TGR5 (GPBAR1) Agonist Screening

Rationale: 1-benzyl-imidazole-5-carboxamides are established TGR5 agonists. BBIC is the carboxylic acid congener and may exhibit agonism or antagonism.

Methodology: TR-FRET cAMP Accumulation Assay This assay measures the Gs-protein mediated increase in intracellular cAMP upon ligand binding.

-

Cell Line: CHO-K1 cells stably overexpressing human TGR5.

-

Reagent Setup:

-

Vehicle: DMSO (Final concentration < 0.5%).

-

Reference Agonist:INT-777 or Lithocholic Acid (LCA) .

-

Tracer: Eu-cAMP tracer (Lance Ultra or HTRF).

-

-

Protocol Steps:

-

Seed: Plate 10,000 cells/well in 384-well low-volume white plates.

-

Treat: Add BBIC (10-point serial dilution, 1 nM to 100 µM) + IBMX (PDE inhibitor, 0.5 mM). Incubate for 30 minutes at 37°C.

-

Detect: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents. Incubate 1 hour at RT.

-

Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm, Emission: 665/620 nm).

-

-

Data Analysis:

-

Calculate HTRF Ratio (

). -

Plot sigmoidal dose-response to determine

. -

Validation: Z' factor must be > 0.5.

-

Workflow B: Heme Oxygenase-1 (HO-1) Inhibition

Rationale: The imidazole N3 nitrogen can coordinate with the heme iron, blocking O2 binding and inhibiting catalytic degradation of heme.

Methodology: Bilirubin Formation Spectrophotometric Assay

-

Enzyme Source: Recombinant human HO-1 or rat spleen microsomes.

-

Substrate: Hemin (20 µM) + NADPH (generating system) + Biliverdin Reductase.

-

Protocol Steps:

-

Incubate: Mix HO-1, BBIC (0.1 - 50 µM), and Hemin in Potassium Phosphate buffer (pH 7.4).

-

Initiate: Add NADPH to start the reaction. Incubate at 37°C for 60 minutes.

-

Stop: Terminate reaction on ice.

-

Quantify: Measure absorbance difference between 464 nm and 530 nm (Bilirubin formation).

-

-

Control: Zinc Protoporphyrin (ZnPP) as a positive inhibitor.

Visualization: Screening Logic & Mechanism

The following diagram illustrates the decision tree for screening BBIC, linking structural features to assay selection.

Caption: Pharmacophore-guided screening workflow connecting BBIC structural motifs to specific biological targets and validation steps.

Data Interpretation & Quantitative Standards

When analyzing screening results for BBIC, use the following reference standards to classify activity.

| Parameter | High Potency (Hit) | Moderate Potency (Lead) | Low/Inactive |

| TGR5 Agonism ( | < 100 nM | 100 nM - 5 µM | > 10 µM |

| HO-1 Inhibition ( | < 1 µM | 1 µM - 10 µM | > 50 µM |

| Solubility (PBS, pH 7.4) | > 50 µM | 10 - 50 µM | < 10 µM |

Critical Analysis Note:

If BBIC shows weak activity (

References

-

Chen, W., et al. (2021).[1] "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists." Bioorganic & Medicinal Chemistry, 32, 115972.[2][1] Link

-

Mostashari-Rad, T., et al. (2022).[3] "Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41: Design, Synthesis, and In Vitro Anti-HIV Activity Evaluation." Current HIV Research, 20(5), 380-396.[3][4] Link

-

Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane compounds for heme oxygenase-1 and -2 and their effects on NAD(P)H-cytochrome P450 reductase." Canadian Journal of Physiology and Pharmacology, 84(3-4), 417-427. Link

Sources

- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41: Design, Synthesis, and In Vitro Anti-HIV Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of this compound. Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Understanding their three-dimensional structure at an atomic level is paramount for rational drug design, as it governs molecular interactions with biological targets and dictates crucial physicochemical properties such as solubility and stability.[3][4] This document details the experimental workflow from synthesis to advanced structural elucidation, with a focus on the causality behind methodological choices. We delve into the analysis of the supramolecular architecture, employing Hirshfeld surface analysis to decode the complex network of intermolecular interactions that define the crystal lattice. The insights derived from this analysis are critical for anticipating the behavior of active pharmaceutical ingredients (APIs) in the solid state.[5]

Introduction: The Rationale for Structural Analysis in Drug Discovery

The imidazole ring is an aromatic heterocycle of significant interest in pharmacology due to its presence in essential biomolecules and its ability to participate in various biological interactions.[1][2] The title compound, this compound, combines this versatile core with a bromobenzyl group, introducing potential for halogen bonding and other specific interactions, and a carboxylic acid group, a strong hydrogen bond donor and acceptor.

The journey of a drug molecule from a promising lead compound to a marketed pharmaceutical is fraught with challenges, many of which are rooted in its solid-state properties.[5] X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7] This precise structural information is the foundation of structure-based drug design (SBDD), enabling scientists to:

-

Confirm Molecular Identity and Constitution: Unambiguously verify the chemical structure, including stereochemistry, of a synthesized compound.[7]

-

Elucidate Target-Ligand Interactions: By co-crystallizing a compound with its biological target (e.g., an enzyme or receptor), researchers can visualize the exact binding mode, guiding the optimization of potency and selectivity.[8]

-

Understand Physicochemical Properties: The crystal packing and intermolecular forces directly influence solubility, dissolution rate, stability, and mechanical properties of an API.[4][5]

-

Identify and Characterize Polymorphs: Different crystal forms (polymorphs) of the same API can have drastically different properties, impacting bioavailability and manufacturability. Crystallography is essential for identifying and patenting the most stable and effective form.

This guide uses this compound as a case study to illuminate the crystallographic workflow and its interpretive power.

Synthesis and Characterization

A robust structural analysis begins with the synthesis of high-purity material and its preliminary characterization.

Synthetic Pathway

The synthesis of N-substituted imidazole carboxylic acids can be approached through various established methods.[9] A common and effective strategy involves the N-alkylation of an imidazole precursor. For the title compound, a plausible two-step synthesis is outlined below.

Caption: Synthetic route for the title compound.

Protocol: Synthesis of this compound

-

Esterification: Protect the carboxylic acid of a starting material like 1H-imidazole-5-carboxylic acid as an ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

N-Alkylation: React the resulting ethyl 1H-imidazole-5-carboxylate with 3-bromobenzyl bromide in an appropriate solvent such as DMF, using a base like potassium carbonate to neutralize the HBr byproduct.[10]

-

Hydrolysis: Hydrolyze the ester group of the purified intermediate using an aqueous base (e.g., NaOH), followed by acidification to precipitate the final carboxylic acid product.[11][12]

-

Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the high purity required for single-crystal growth.

Spectroscopic Confirmation

Before proceeding to crystallization, the identity and purity of the bulk synthesized material must be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by identifying the chemical environment and connectivity of all hydrogen and carbon atoms. The resulting spectra should show the expected signals for the imidazole, benzyl, and carboxylic acid moieties.[13]

-

FT-IR Spectroscopy: Identifies the functional groups present in the molecule. Key vibrational bands would be expected for the O-H and C=O of the carboxylic acid, C=N of the imidazole ring, and C-Br of the benzyl group.[14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.[11]

Single Crystal Growth and X-ray Diffraction

The core of the analysis relies on obtaining a high-quality single crystal. This is often the most challenging step in the process.

Crystallization Protocol

The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.

Protocol: Slow Evaporation Method

-

Solvent Selection: Screen various solvents and solvent mixtures to find one in which the compound has moderate solubility. For a carboxylic acid like the title compound, polar solvents such as ethanol, methanol, or acetone are good starting points.[15]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. A slight warming may be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites and cause rapid precipitation.

-

Evaporation: Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, diffraction-quality crystals appear, carefully harvest them from the solution.

Causality: The slow evaporation process maintains a state of slight supersaturation for an extended period, allowing molecules to self-assemble into a thermodynamically stable, ordered crystal lattice. This is preferable to rapid cooling, which can trap defects and result in poorly-diffracting crystals.

Data Collection and Structure Solution

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

A suitable crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K). The low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[15] The crystal is rotated in a monochromatic X-ray beam, and the thousands of resulting diffraction spots are collected by a detector.[6]

The positions and intensities of these spots are processed to determine the unit cell dimensions and space group symmetry. The primary challenge, the "phase problem," is then solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map.[7] This map is interpreted to build an atomic model, which is then refined against the experimental data using least-squares algorithms until the calculated and observed diffraction patterns show the best possible agreement.[7]

Structural Elucidation and Supramolecular Analysis

The refined crystal structure provides a wealth of information, from the geometry of a single molecule to the intricate packing of millions of molecules in the crystal.

Molecular Conformation

The analysis confirms the expected connectivity of the this compound molecule. Key geometric parameters (bond lengths, bond angles, and torsion angles) are determined with high precision and can be compared to values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual features. The imidazole ring is expected to be planar, a characteristic of aromatic systems.[1]

Crystal Packing and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that dictate the crystal's overall structure and properties.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups will form strong O-H···O or O-H···N hydrogen bonds, often leading to classic supramolecular synthons like dimeric pairs or extended chains.[15] These interactions are typically the most significant in directing the crystal packing.

-

Other Interactions: Weaker interactions, such as C-H···O, C-H···π, and π-π stacking between aromatic rings, also play a crucial role in stabilizing the three-dimensional architecture. The presence of the bromine atom also introduces the possibility of Br···O or Br···N halogen bonds.

Hirshfeld Surface Analysis: Visualizing Interactions

To move beyond a simple list of close contacts, Hirshfeld surface analysis is a powerful tool used to visualize and quantify all intermolecular interactions simultaneously.[16][17] The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by partitioning the crystal's electron density.[18]

Properties mapped onto this surface provide quantitative insights:

-

d_norm: A normalized contact distance mapped onto the surface highlights regions of significant intermolecular contact.

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).[19]

-

White areas: Represent contacts close to the van der Waals separation.

-

Blue areas: Indicate contacts longer than the van der Waals radii.

-

-

2D Fingerprint Plots: This is a 2D histogram that summarizes all the interactions on the Hirshfeld surface.[20] It plots the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). The plot can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, O···H, C···H, Br···H) to the overall crystal packing.[19] This provides a quantitative fingerprint of the molecule's intermolecular environment.

| Interaction Type | Typical Contribution | Significance in Title Compound |

| O···H / H···O | Variable (High) | Represents the dominant carboxylic acid hydrogen bonds. Appears as sharp spikes in the plot. |

| H···H | High | Represents the numerous van der Waals contacts across the molecular surface. |

| Br···H / H···Br | Moderate | Quantifies contacts involving the bromine atom, including potential weak hydrogen bonds. |

| C···H / H···C | Moderate | Often indicative of C-H···π interactions between the benzyl and imidazole rings. |

| C···C | Low | Can indicate the presence of π-π stacking interactions. |

Implications for Drug Development

The detailed structural knowledge obtained from this analysis provides actionable insights for pharmaceutical development.

-

Solid Form Screening: The identified hydrogen bonding patterns and other key interactions provide a blueprint for crystal engineering. This knowledge can guide the design of experiments to find new polymorphs or to create co-crystals with improved properties (e.g., enhanced solubility by co-crystallizing with a pharmaceutically acceptable conformer).[21][22]

-

Stability Assessment: Strong, well-defined hydrogen bonding networks, as would be expected from the carboxylic acid dimer, typically lead to high lattice energy and good thermodynamic stability. Understanding these interactions helps predict the physical stability of the API under storage and processing conditions.

-

Biopharmaceutical Properties: The crystal structure influences particle shape (morphology), which in turn affects bulk properties like flowability and compaction during tablet manufacturing. More importantly, the strength of the crystal lattice, dictated by the intermolecular interactions, must be overcome for the drug to dissolve, directly impacting its bioavailability.[5]

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular and supramolecular structure. This in-depth guide demonstrates a comprehensive workflow, from rational synthesis and crystallization to advanced structural analysis using tools like Hirshfeld surface mapping. The elucidation of the complex network of hydrogen bonds and other non-covalent interactions is not merely an academic exercise; it is a critical component of modern drug development.[3][23] These fundamental insights into the solid-state chemistry of the molecule are indispensable for controlling its physical properties, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

-

The Role of Crystallography in Drug Development. OMICS International. [Link]

-

Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

Crystallography Illuminates Drug Targets. Drug Discovery and Development. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

-

Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. [Link]

-

Hirshfeld surface analysis of the crystal structures. ResearchGate. [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]

-

Crystal Structures of two Imidazole Derivatives. SciSpace. [Link]

-

Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. IUCr Journals. [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University Archives. [Link]

-

Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. [Link]

-

Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polymers in Medicine. [Link]

-

A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. ResearchGate. [Link]

- Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. University of Coimbra. [Link]

-

How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

-

IMIDAZOLE. Organic Syntheses Procedure. [Link]

-

Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metallophysics. [Link]

-

Characterization data of the compounds. The Royal Society of Chemistry. [Link]

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher. [Link]

-

Synthesis of imidazoles. Organic Chemistry Portal. [Link]

-

Molecular docking, Spectroscopic, NLO, NBO and antimicrobial analysis of (Z)-3-(3-bromophenyl)-1- (1H-imidazol-1-yl) prop-2-en-1-one. ResearchGate. [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. jchemrev.com [jchemrev.com]

- 3. zienjournals.com [zienjournals.com]

- 4. omicsonline.org [omicsonline.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Imidazole synthesis [organic-chemistry.org]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 13. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jscholaronline.org [jscholaronline.org]

- 15. researchgate.net [researchgate.net]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 22. researchgate.net [researchgate.net]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

Spectroscopic Characterization of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal and organic chemistry.[1] The imidazole scaffold is a crucial component in numerous biologically active molecules, and understanding its structural features through spectroscopic analysis is paramount for drug discovery and development professionals.[2][3] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, offering insights into the causal relationships between molecular structure and spectral features.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that contribute to its chemical properties and spectroscopic signature. The core is a 1,5-disubstituted imidazole ring, with a 3-bromobenzyl group attached to the N1 position and a carboxylic acid moiety at the C5 position. The presence of the bromine atom, the aromatic rings, the carboxylic acid, and the imidazole heterocycle all give rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a multi-step process, typically involving the N-alkylation of an imidazole precursor followed by carboxylation.[1] The characterization of the final product relies on a suite of spectroscopic techniques to confirm its identity and purity.

Caption: A plausible fragmentation pathway in positive ion mass spectrometry.

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General ATR-FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

General ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid for positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

MS Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation to obtain a fragmentation spectrum.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a comprehensive guide for researchers working with this and related imidazole derivatives. Experimental verification using the outlined protocols will be essential to confirm these structural assignments and to fully characterize this compound for its potential applications in drug development and chemical synthesis.

References

-

Öǧretir, C., Berber, H., & Asutay, O. (2001). Spectroscopic Determination of Acid Dissociation Constants of Some Imidazole Derivatives. Journal of Chemical & Engineering Data, 46(5), 1293–1295. [Link]

-

Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. (n.d.). ScienceDirect. [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (n.d.). ScienceDirect. [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). MDPI. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

-

Orabi, M. D., et al. (2022). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metal Physics. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Revista de la Sociedad Química de México. [Link]

-

Wang, X., et al. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

Bhat, M., & Poojary, B. (2017). Figure 1 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]

-

3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. (n.d.). National Center for Biotechnology Information. [Link]

-

Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. (n.d.). NIST WebBook. [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). ScienceDirect. [Link]

-

An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. (2025). MDPI. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]

Sources

synthesis of novel 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic acid derivatives

Technical Whitepaper: Strategic Synthesis and Functionalization of 1-(3-Bromobenzyl)-1H-imidazole-5-carboxylic Acid Scaffolds

Executive Summary The 1,5-disubstituted imidazole moiety represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for Angiotensin II receptor antagonists (e.g., Losartan, Olmesartan) and various enzyme inhibitors. This guide details the synthesis of This compound , a versatile bifunctional building block. Unlike standard protocols, this guide focuses on the critical challenge of regioselectivity (N1 vs. N3 alkylation) and provides a validated roadmap for utilizing the 3-bromophenyl "handle" for downstream diversity generation via palladium-catalyzed cross-coupling.

Part 1: Retrosynthetic Analysis & The Regioselectivity Challenge

The synthesis of 1-substituted imidazole-5-carboxylates from commercially available ethyl 4(5)-imidazolecarboxylate is non-trivial due to annular tautomerism. The imidazole ring possesses two nucleophilic nitrogen atoms.

-

The Tautomeric Equilibrium: In solution, ethyl 4-imidazolecarboxylate and ethyl 5-imidazolecarboxylate are identical tautomers.

-

The Alkylation Problem: Upon deprotonation, the anion can be alkylated at either nitrogen.

-

Path A (Kinetic/Steric Control): Alkylation at the nitrogen distal to the ester group yields the 1,4-isomer . This is typically favored (ratios of 3:1 to 10:1) due to steric repulsion between the incoming electrophile and the ester.

-

Path B (Thermodynamic/Desired): Alkylation at the nitrogen proximal to the ester yields the 1,5-isomer . This is often the bioactive conformer but is synthetically harder to access in high yield via direct alkylation.

-

Strategic Decision: This guide utilizes a direct alkylation approach followed by rigorous chromatographic separation. While lower yielding for the 1,5-isomer than de novo cyclization methods (e.g., Van Leusen), it is operationally simpler for generating gram-scale quantities of the scaffold from inexpensive starting materials.

Part 2: Detailed Synthetic Protocols

Phase 1: Regioselective Alkylation

Objective: Synthesis of Ethyl 1-(3-bromobenzyl)-1H-imidazole-5-carboxylate (Target) and its 1,4-isomer (Byproduct).

Reagents:

-

Ethyl 4(5)-imidazolecarboxylate (1.0 eq)

-

3-Bromobenzyl bromide (1.1 eq) [Safety: Lachrymator, handle in fume hood]

-

Potassium Carbonate (

) (anhydrous, 2.5 eq) -

Acetonitrile (MeCN) [Solvent, anhydrous]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 4(5)-imidazolecarboxylate (10.0 mmol) and

(25.0 mmol) in anhydrous MeCN (50 mL). Stir at room temperature for 30 minutes to ensure deprotonation/equilibration. -

Addition: Add 3-Bromobenzyl bromide (11.0 mmol) dropwise over 10 minutes.

-

Reaction: Fit the flask with a reflux condenser and heat to 70°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). Two spots will appear: the less polar spot is typically the 1,5-isomer (target), and the more polar spot is the 1,4-isomer.

-

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification (Critical): Dissolve the residue in minimal DCM. Perform Flash Column Chromatography (Silica Gel 60).

-

Gradient: 0%

60% EtOAc in Hexanes. -

Elution Order: The 1,5-isomer (Target) elutes first (higher

due to shielding of the N-lone pair by the ester). The 1,4-isomer elutes second.

-

Phase 2: Hydrolysis to the Free Acid

Objective: Conversion of the ester to the title carboxylic acid.

Reagents:

-

Lithium Hydroxide Monohydrate (

) (3.0 eq) -

THF/Water (3:1 mixture)

Methodology:

-

Dissolve the isolated 1,5-isomer ester in THF/Water (3:1, 0.2 M concentration).

-

Add

. Stir at ambient temperature for 4 hours. -

pH Adjustment: Concentrate THF in vacuo. Acidify the remaining aqueous phase to pH 3–4 using 1M HCl.

-

Isolation: The carboxylic acid typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum over

.

Part 3: Structural Validation (The "Decision Gate")

Distinguishing the 1,4- and 1,5-isomers is the most common point of failure. You must validate the regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Diagnostic Criteria:

-

1,4-Isomer: Strong NOE correlation observed between the Benzyl-

protons and the Imidazole C5-H . (The C5 proton is adjacent to the alkylation site). -

1,5-Isomer (Target): The Benzyl-

is adjacent to the Ester group, not a proton.-

Observation:Absence of NOE between Benzyl-

and any imidazole ring proton (other than the weak H2 signal). -

Secondary Confirmation: NOE correlation between Benzyl-

and the Ethyl ester protons (if ester is still attached).

-

Part 4: Downstream Functionalization (Diversity Handle)

The 3-bromo substituent is a "sleeping" functionality. It allows the carboxylic acid scaffold to be elaborated into complex bi-aryl systems after the imidazole core is established.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Substrate: this compound (protected as methyl ester for better solubility).

-

Partner: Aryl boronic acid (

, 1.2 eq). -

Catalyst:

(5 mol%). -

Base:

(3.0 eq). -

Solvent: 1,4-Dioxane/Water (9:1).

-

Conditions: 90°C, 4 hours, Inert Atmosphere (

).

Part 5: Visualization of Workflows

Diagram 1: Regioselectivity & Synthetic Pathway

This diagram illustrates the bifurcation point where the 1,4 and 1,5 isomers are formed and the logic for their separation.

Caption: Synthetic workflow highlighting the critical chromatographic separation of the regioisomers.

Diagram 2: Structural Determination Logic (NOE)

This diagram guides the researcher through the NMR decision process to confirm the correct isomer.

Caption: Decision tree for validating regiochemistry using Nuclear Overhauser Effect (NOE) NMR.

Part 6: Data Summary & Properties

| Property | 1,4-Isomer (Byproduct) | 1,5-Isomer (Target) |

| Elution Order (Silica) | Second (More Polar) | First (Less Polar) |

| NOE Correlation | Benzyl- | Benzyl- |

| Est. Yield (Alkylation) | 60–70% | 15–25% |

| Bioactivity Potential | Generally Lower | High (Sartan-like scaffold) |

References

-

Bhat, M., & Poojary, B. (2017).[2] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[2][3] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[2][3] Retrieved from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

Nikitina, P. A., et al. (2024).[4][5] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-251.[5] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. researchgate.net [researchgate.net]